1,2,3,4-Tetrahydropyrido[2,3-d]pyridazin-5(6H)-one hydrochloride
Description
1,2,3,4-Tetrahydropyrido[2,3-d]pyridazin-5(6H)-one hydrochloride is a bicyclic heterocyclic compound featuring fused pyridine and pyridazine rings, with partial hydrogenation of the pyridine ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological applications.
Properties
Molecular Formula |
C7H10ClN3O |
|---|---|
Molecular Weight |
187.63 g/mol |
IUPAC Name |
2,3,4,6-tetrahydro-1H-pyrido[2,3-d]pyridazin-5-one;hydrochloride |
InChI |
InChI=1S/C7H9N3O.ClH/c11-7-5-2-1-3-8-6(5)4-9-10-7;/h4,8H,1-3H2,(H,10,11);1H |
InChI Key |
SCRAWEPVFCBJRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=NNC2=O)NC1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydropyrido[2,3-d]pyridazin-5(6H)-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a hydrazine derivative, followed by cyclization and subsequent hydrochloride salt formation.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates, purification, and final product formation. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydropyrido[2,3-d]pyridazin-5(6H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1,2,3,4-Tetrahydropyrido[2,3-d]pyridazin-5(6H)-one hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydropyrido[2,3-d]pyridazin-5(6H)-one hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound’s closest analogs include substituted pyridazin-3(2H)-ones, such as the 5-chloro-6-phenyl-2-substituted derivatives (e.g., compounds 3a-3h from ). Key differences are:
| Feature | 1,2,3,4-Tetrahydropyrido[2,3-d]pyridazin-5(6H)-one Hydrochloride | 5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives (e.g., 3a-3h ) |
|---|---|---|
| Core Structure | Bicyclic (pyrido-pyridazinone) | Monocyclic pyridazinone |
| Substituents | Hydrogenated pyridine ring; no phenyl or chloro groups | Chloro and phenyl groups at positions 5 and 6; alkyl/aryl at N-2 |
| Solubility | Enhanced via hydrochloride salt | Depends on substituents; generally lower solubility in water |
| Synthetic Complexity | Requires multi-step hydrogenation and cyclization | Simple alkylation of pyridazinone core (e.g., via halide coupling) |
The bicyclic framework of the target compound may confer greater metabolic stability compared to monocyclic analogs due to reduced susceptibility to oxidative degradation. However, the absence of electron-withdrawing groups (e.g., chloro) or bulky substituents (e.g., phenyl) could limit its interaction with hydrophobic binding pockets in enzymes or receptors .
Pharmacological Implications
Pyridazinone derivatives are known for inhibiting phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4, which are therapeutic targets for heart failure and inflammation. For instance, substituents at the N-2 position in 3a-3h (e.g., methyl, benzyl) are critical for modulating PDE3 affinity, whereas the fused bicyclic system in the target compound could favor interactions with alternative targets, such as kinases or GPCRs .
Biological Activity
1,2,3,4-Tetrahydropyrido[2,3-d]pyridazin-5(6H)-one hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure composed of a tetrahydropyrido ring fused with a pyridazine moiety. Its molecular formula is C13H19N3O·HCl, indicating the presence of a hydrochloride salt which may enhance its solubility and bioavailability.
Research indicates that the biological activity of this compound may be attributed to its interaction with various biological macromolecules. It is believed to act as an inhibitor for several enzymes and receptors involved in disease pathways.
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HEPG-2 (liver cancer), with IC50 values indicating effective proliferation inhibition.
- Mechanistic Insights : It appears to induce apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of anti-apoptotic proteins.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- COX-2 Inhibition : Preliminary studies suggest that it may inhibit COX-2 activity, a key enzyme in inflammatory processes. The IC50 values recorded were comparable to established anti-inflammatory drugs.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Target | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 10 µM | |
| Anticancer | HEPG-2 | 15 µM | |
| COX-2 Inhibition | COX-2 Enzyme | 0.04 µM |
Case Studies
-
Case Study on Anticancer Efficacy :
- A study conducted on the efficacy of this compound revealed promising results in inhibiting tumor growth in xenograft models. The treatment led to a significant reduction in tumor volume compared to control groups.
-
Clinical Implications in Inflammation :
- In an animal model of arthritis, administration of the compound resulted in reduced inflammation markers and improved mobility scores when compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
